2-Piperazinopyridine

Catalog No.
S570792
CAS No.
34803-66-2
M.F
C9H13N3
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Piperazinopyridine

CAS Number

34803-66-2

Product Name

2-Piperazinopyridine

IUPAC Name

1-pyridin-2-ylpiperazine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C9H13N3/c1-2-4-11-9(3-1)12-7-5-10-6-8-12/h1-4,10H,5-8H2

InChI Key

GZRKXKUVVPSREJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(Pyridin-2-yl)piperazine; 2-(Piperazin-1-yl)pyridine; 2-Pyridylpiperazine; 4-(2-Pyridinyl)piperazine; 4-(2-Pyridyl)piperazine; N-(2-Pyridyl)piperazine; N-Pyridin-2-ylpiperazine; NSC 137781; NSC 26624;

Canonical SMILES

C1CN(CCN1)C2=CC=CC=N2

The exact mass of the compound 1-(2-Pyridyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137781. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Pyridyl)piperazine (CAS 34803-66-2) is a highly versatile heteroaryl piperazine characterized by a reactive secondary amine and an ortho-substituted pyridine ring. Industrially, it is widely procured as the standard derivatizing reagent for airborne isocyanate detection (e.g., OSHA Method 42) due to its rapid reaction kinetics and strong UV/fluorescence chromophore [1]. In medicinal chemistry, it serves as a critical precursor for azapirone-class central nervous system (CNS) drugs, where the 2-pyridyl moiety imparts favorable lipophilicity (logP ~0.88) and hydrogen-bonding characteristics compared to standard arylpiperazines[2]. Furthermore, its specific structural geometry enables it to function as a bidentate ligand in transition metal complexation, differentiating it from other positional isomers [3].

Substituting 1-(2-pyridyl)piperazine with 1-phenylpiperazine or 1-(4-pyridyl)piperazine fundamentally alters both chemical reactivity and physical properties. In analytical sampling, replacing it with tryptamine or generic amines leads to slower isocyanate trapping, resulting in analyte loss via polymerization or hydrolysis before derivatization is complete [1]. In medicinal chemistry, switching to 1-phenylpiperazine increases lipophilicity and eliminates a crucial hydrogen-bond acceptor, which drastically alters 5-HT1A receptor binding profiles and blood-brain barrier permeability [2]. In coordination chemistry, the 4-pyridyl isomer is sterically incapable of bidentate chelation, preventing the formation of stable metal complexes required for radiopharmaceuticals and catalysis [3].

Accelerated Reaction Kinetics for Airborne Isocyanate Trapping

In the quantification of reactive airborne diisocyanates (such as HDI and TDI), 1-(2-pyridyl)piperazine (1-2PP) is utilized to rapidly form stable urea derivatives. Kinetic evaluations demonstrate that 1-2PP reacts with phenyl isocyanate approximately three times faster than tryptamine and slightly faster than 1-(2-methoxyphenyl)piperazine (MOPP)[1]. This rapid reaction rate minimizes the loss of isocyanates to competing side reactions, such as hydrolysis or polymerization, which is critical for accurate environmental sampling [2].

Evidence DimensionIsocyanate derivatization reaction rate
Target Compound DataReacts ~3x faster than tryptamine
Comparator Or BaselineTryptamine and 1-(2-methoxyphenyl)piperazine (MOPP)
Quantified Difference300% faster reaction kinetics compared to tryptamine
ConditionsAirborne isocyanate sampling and HPLC derivatization protocols

Rapid derivatization ensures quantitative capture of reactive isocyanates without analyte degradation, making it the mandated reagent for OSHA Method 42.

Reduced Lipophilicity (logP) for CNS Precursor Suitability

The presence of the pyridine nitrogen in 1-(2-pyridyl)piperazine significantly modulates the physicochemical properties of derived drug candidates compared to standard arylpiperazines. 1-(2-Pyridyl)piperazine exhibits a logP of approximately 0.88, which is substantially lower than that of 1-phenylpiperazine (logP > 1.5) [1]. This reduced lipophilicity, combined with the hydrogen-bond accepting capability of the pyridine ring, improves the aqueous solubility and modulates the CNS multiparameter optimization (MPO) score of downstream azapirone candidates, ensuring optimal blood-brain barrier penetration without excessive hydrophobic trapping[2].

Evidence DimensionPartition coefficient (logP)
Target Compound DatalogP ~ 0.88
Comparator Or Baseline1-Phenylpiperazine (logP > 1.5)
Quantified DifferenceReduction in logP by >0.6 units
ConditionsStandard physicochemical profiling for CNS drug precursors

Procuring the 2-pyridyl building block allows medicinal chemists to tightly control lipophilicity, which is critical for the bioavailability and safety of CNS therapeutics.

Exclusive Bidentate Chelation for Stable Metal Complexes

The ortho-relationship between the pyridine nitrogen and the piperazine secondary amine allows 1-(2-pyridyl)piperazine to act as a potent bidentate ligand. Studies on transition metal complexation (such as with Cu(II) or Tc-99m) show that the 2-pyridyl isomer forms highly stable chelate rings [1]. In contrast, the 1-(4-pyridyl)piperazine isomer is sterically restricted to monodentate or bridging coordination modes, which fail to provide the same thermodynamic stability or predictable spatial geometry required for targeted radiopharmaceuticals and homogenous catalysts[1].

Evidence DimensionCoordination mode and complex stability
Target Compound DataForms stable bidentate chelate rings
Comparator Or Baseline1-(4-Pyridyl)piperazine (restricted to monodentate/bridging)
Quantified DifferenceBinary shift from monodentate to bidentate coordination
ConditionsTransition metal (e.g., Cu, Tc, Re) complexation assays

For catalyst design and radiopharmaceutical synthesis, bidentate chelation is mandatory to prevent ligand dissociation and ensure precise molecular geometry.

Predictable SAR in 5-HT1A Receptor Targeting

Structure-activity relationship (SAR) studies of long-chain arylpiperazines reveal that derivatives of 1-(2-pyridyl)piperazine maintain stable 5-HT1A receptor binding affinity regardless of carbon linker elongation [1]. Conversely, ligands containing 1-(3-trifluoromethylphenyl)piperazine or 1-(2,3-dichlorophenyl)piperazine show a strong positive dependency on linker length for 5-HT1A affinity [1]. Furthermore, linker elongation in 1-(2-pyridyl)piperazine derivatives decreases D2 receptor affinity, enabling a straightforward synthetic strategy to maximize 5-HT1A selectivity over D2 receptors[1].

Evidence DimensionEffect of linker elongation on 5-HT1A affinity
Target Compound DataAffinity remains stable independent of chain length
Comparator Or Baseline1-(3-Trifluoromethylphenyl)piperazine (affinity is highly chain-length dependent)
Quantified DifferenceElimination of linker-length dependency for target receptor binding
ConditionsIn vitro radioligand binding assays for 5-HT1A and D2 receptors

This predictable SAR behavior simplifies drug optimization, allowing chemists to tune other properties (like solubility) via the linker without sacrificing 5-HT1A affinity.

Industrial Hygiene and Environmental Air Sampling (OSHA Method 42)

Utilizing 1-(2-pyridyl)piperazine as a derivatizing agent on glass fiber filters or impingers to rapidly capture and quantify airborne hexamethylene diisocyanate (HDI) and toluene diisocyanate (TDI) via HPLC-UV/FL[1].

Synthesis of Azapirone-Class Anxiolytics and Antidepressants

Procuring the compound as a core building block to synthesize 5-HT1A partial agonists and 5-HT7 ligands (e.g., buspirone analogs), leveraging its optimal logP and hydrogen-bonding profile for CNS penetration [2].

Development of Targeted Radiopharmaceuticals

Employing the compound as a bidentate chelator for transition metals like Technetium-99m (Tc-99m) to create stable, receptor-targeted diagnostic imaging agents for glioblastoma and other CNS disorders [3].

Design of Selective KDAC Inhibitors for Oncology

Incorporating the 2-pyridylpiperazine moiety as a surface-recognition cap group in lysine deacetylase (KDAC) inhibitors to improve topological binding and anti-tumor efficacy [4].

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.110947427 Da

Monoisotopic Mass

163.110947427 Da

Heavy Atom Count

12

LogP

0.74 (LogP)

UNII

5IO1HZP7ZN

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (10.42%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

34803-66-2

Wikipedia

Pyridinylpiperazine

Dates

Last modified: 08-15-2023

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